molecular formula C13H12N4OS2 B4504659 4-(1,3-benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide

4-(1,3-benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B4504659
M. Wt: 304.4 g/mol
InChI Key: BZXNZRNIMXOKHR-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that features both benzothiazole and thiadiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the biological target. For example, some benzothiazole derivatives have been studied for their potential as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors .

Safety and Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its structure and usage. For example, N-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzothiazoles continue to be an area of interest in various fields. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing benzothiazole-based drugs with improved efficacy and safety profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and thiadiazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of dehydrating agents like thionyl chloride or carbodiimides to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-2-yl)butanamide
  • N-(1,3,4-Thiadiazol-2-yl)butanamide
  • 4-(1,3-Benzothiazol-2-yl)-N-methylbutanamide

Uniqueness

What sets 4-(1,3-benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide apart from similar compounds is the presence of both benzothiazole and thiadiazole rings. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c18-11(16-13-17-14-8-19-13)6-3-7-12-15-9-4-1-2-5-10(9)20-12/h1-2,4-5,8H,3,6-7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXNZRNIMXOKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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